(C2H5)2SiH2

Catalog No.
S1898891
CAS No.
542-91-6
M.F
C4H10Si
M. Wt
86.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(C2H5)2SiH2

CAS Number

542-91-6

Product Name

(C2H5)2SiH2

Molecular Formula

C4H10Si

Molecular Weight

86.21 g/mol

InChI

InChI=1S/C4H10Si/c1-3-5-4-2/h3-4H2,1-2H3

InChI Key

KZZFGAYUBYCTNX-UHFFFAOYSA-N

SMILES

CC[Si]CC

Canonical SMILES

CC[Si]CC

Precursor for Silicon Thin Films

Diethylsilane is a popular precursor for depositing thin films of silicon using chemical vapor deposition (CVD) techniques []. In CVD, a volatile compound like diethylsilane is introduced into a chamber containing a substrate. The diethylsilane decomposes on the substrate's surface, releasing silicon atoms that form a thin film. This process allows for the controlled deposition of silicon films with desired properties, making it valuable for research in microelectronics and other fields [].

Studying Silicon Surface Chemistry

Diethylsilane can be used as a probe molecule to study the surface chemistry of silicon. Researchers can investigate how diethylsilane interacts with different silicon surfaces, providing insights into the fundamental mechanisms of adsorption and reaction on silicon []. This knowledge is crucial for developing new materials and processes involving silicon-based devices.

Diethylsilane, with the chemical formula (C2H5)2SiH2(C_2H_5)_2SiH_2, is an organosilicon compound that features a silicon atom bonded to two ethyl groups and two hydrogen atoms. It has a molecular weight of approximately 88.23 g/mol and is classified as a silane. Diethylsilane is notable for its versatility in various

Diethylsilane acts as a reducing agent by donating a hydride ion (H-) from the Si-H bond to the target molecule. The silicon atom, with its lower electronegativity, weakens the Si-H bond compared to other metal hydrides, allowing for a more controlled transfer of the hydride and preventing over-reduction [].

Diethylsilane is a flammable liquid with a low flash point. It can irritate the skin, eyes, and respiratory system upon contact or inhalation. Proper ventilation and personal protective equipment (PPE) are crucial when handling this compound [].

, including:

  • Reduction Reactions: Diethylsilane can be reduced to form other silanes or silicon-based compounds.
  • Oxidation Reactions: It can react with oxidizing agents to yield silanols or siloxanes.
  • Substitution Reactions: Diethylsilane can participate in substitution reactions where the hydrogen atoms are replaced by halogens or other functional groups.

These reactions showcase its reactivity and potential for transformation into more complex organosilicon compounds .

Diethylsilane can be synthesized through several methods:

  • Hydrosilylation: This involves the addition of diethylzinc to silicon hydride, resulting in the formation of diethylsilane.
  • Grignard Reaction: Reacting ethylmagnesium bromide with silicon tetrachloride can yield diethylsilane along with other by-products.
  • Direct Hydrosilation: The reaction of ethylene with silane under catalytic conditions can also produce diethylsilane.

These methods highlight the compound's accessibility for synthesis in both academic and industrial settings .

Diethylsilane finds applications in various fields, including:

  • Silicone Production: As a precursor for silicone polymers.
  • Chemical Synthesis: Used as a reducing agent or reactant in organic synthesis.
  • Coatings and Sealants: Employed in formulations requiring enhanced durability and moisture resistance.

Its unique properties make it suitable for creating materials with specific performance characteristics .

Studies on the interactions of diethylsilane with other compounds are crucial for understanding its behavior in different chemical environments. For instance, its reactivity with various oxidizing agents has been documented, indicating potential pathways for transformation into useful derivatives. Additionally, investigations into its interactions with metal catalysts reveal insights into its role in facilitating

Diethylsilane shares structural similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Dimethylsilane(C2H6)2Si(C_2H_6)_2SiMore volatile; used primarily in silicone production.
Trimethylsilane(C3H9)3Si(C_3H_9)_3SiHighly reactive; used in organometallic chemistry.
Phenylsilane(C6H5)SiH3(C_6H_5)SiH_3Contains an aromatic group; used in polymer synthesis.

Uniqueness of Diethylsilane

Diethylsilane is unique due to its balanced hydrophobicity and reactivity compared to other silanes. Its two ethyl groups provide a different steric environment than methyl or phenyl groups found in similar compounds, affecting its physical properties and reactivity profiles significantly. This makes it particularly useful in applications requiring specific silicone characteristics while maintaining stability under various conditions .

Diethylsilane possesses a tetrahedral molecular geometry centered around the silicon atom, consistent with sp³ hybridization of the central silicon [1] [2]. The molecular formula C₄H₁₂Si indicates the presence of four carbon atoms from two ethyl groups, twelve hydrogen atoms (including two directly bonded to silicon), and one silicon atom [1] [2]. The compound's IUPAC standard InChIKey is UCXUKTLCVSGCNR-UHFFFAOYSA-N, providing a standardized digital representation of the chemical structure [1] [2].

The silicon-hydrogen bonds in diethylsilane exhibit distinctive characteristics that influence the compound's reactivity patterns. The silicon atom forms four covalent bonds: two Si-C bonds with the ethyl groups and two Si-H bonds [2]. The Si-H bonds are particularly reactive due to the electronegativity difference between silicon and hydrogen, making them susceptible to nucleophilic attack and hydrolysis reactions [3] [4]. The molecular structure can be represented by the SMILES notation CC[SiH2]CC, which illustrates the connectivity of atoms within the molecule [2].

The bond angles around the tetrahedral silicon center approximate 109.5°, though slight deviations may occur due to steric interactions between the ethyl substituents [1]. The compound exhibits a molecular weight of 88.22 g/mol, which is consistent across multiple authoritative sources [1] [2] [5]. Alternative nomenclature for this compound includes "silane, diethyl-" and "3-silapentane," reflecting different systematic naming conventions [1] [2] [5].

Physical Properties

Thermal Properties

Diethylsilane exhibits distinctive thermal characteristics that are fundamental to its handling and application. The compound possesses an exceptionally low melting point of -132°C, indicating weak intermolecular forces and high molecular mobility at low temperatures [5] [6]. This property contributes to its liquid state under standard atmospheric conditions.

The boiling point of diethylsilane is 56°C at atmospheric pressure, as confirmed by multiple independent sources [2] [7] [5]. This relatively low boiling point, combined with the wide liquid range of 188°C (from melting to boiling point), makes the compound highly volatile and suitable for vapor-phase applications. The National Institute of Standards and Technology reports the boiling point as 329 K (56°C), providing additional verification of this critical thermal parameter [8] [7].

Temperature-programmed desorption studies have shown that diethylsilane undergoes thermal decomposition at elevated temperatures. Research indicates that ethylene desorption from adsorbed diethylsilane occurs at approximately 616 K (343°C) through β-hydride elimination mechanisms [9]. This thermal decomposition pathway becomes significant at temperatures well above the normal boiling point, indicating reasonable thermal stability under typical handling conditions.

Spectroscopic Characteristics

The spectroscopic properties of diethylsilane provide valuable insights into its molecular structure and bonding characteristics. Mass spectrometry data reveals characteristic fragmentation patterns with prominent peaks at m/z values of 58 (base peak), 59, 87, and 88, corresponding to various molecular fragments and the molecular ion [10]. The molecular ion peak at m/z 88 confirms the molecular weight determination.

Nuclear magnetic resonance spectroscopy data for related silane compounds indicates that ²⁹Si NMR chemical shifts for diethylsilane derivatives typically appear in the range characteristic of tetracoordinate silicon environments [11]. The presence of Si-H bonds in the molecule would be expected to show characteristic coupling patterns in both ¹H and ²⁹Si NMR spectra, though specific NMR data for diethylsilane was not extensively detailed in the available literature.

Infrared spectroscopy of silane compounds typically shows characteristic Si-H stretching vibrations in the region around 2100-2200 cm⁻¹ [12] [13]. For diethylsilane, the presence of two Si-H bonds would be expected to produce distinctive absorption bands in this region, along with C-H stretching vibrations from the ethyl groups at higher frequencies around 2800-3000 cm⁻¹.

Solubility Profile

Diethylsilane demonstrates excellent solubility characteristics with organic solvents while showing reactive behavior toward aqueous systems. The compound is completely miscible with tetrahydrofuran, diethyl ether, 1,4-dioxane, and benzene [5] [3] [4]. This broad solubility profile in both ethereal and aromatic solvents reflects the compound's organic character and relatively nonpolar nature.

The complete miscibility with ethereal solvents such as tetrahydrofuran and diethyl ether is particularly significant for synthetic applications, as these solvents are commonly employed in organometallic and organosilicon chemistry [5] [4]. The compatibility with 1,4-dioxane extends the utility of diethylsilane to reactions requiring coordinating solvents with different properties than simple ethers.

However, diethylsilane exhibits a hydrolytic sensitivity rating of 3, indicating that it reacts with aqueous base solutions [5] [3]. This reactivity toward water and basic conditions is attributed to the susceptibility of the Si-H bonds to nucleophilic attack by hydroxide ions, leading to the formation of silanol species and hydrogen gas evolution. The compound's behavior in aqueous systems must be carefully considered in applications where moisture exposure is possible.

Chemical Reactivity Patterns

Si-H Bond Reactivity

The silicon-hydrogen bonds in diethylsilane represent the most reactive sites within the molecule, exhibiting susceptibility to various chemical transformations. These bonds demonstrate characteristic reactivity toward nucleophilic species, particularly in the presence of transition metal catalysts [14] [15]. The Si-H bonds serve as hydride sources in reduction reactions and can undergo oxidative addition reactions with suitable metal complexes.

Research has demonstrated that diethylsilane can participate in dehydrogenative coupling reactions with alcohols under appropriate catalytic conditions [16]. In these reactions, the Si-H bonds are activated to form silyl ether products with the concurrent evolution of hydrogen gas. Studies indicate that alkali metal catalysts can facilitate such transformations, with diethylsilane showing conversion to products like diethyldimethoxysilane when treated with methanol under catalytic conditions [16].

The compound exhibits significant reactivity in surface chemistry applications, as evidenced by studies on silicon surface modification. When exposed to silicon surfaces at elevated temperatures, diethylsilane undergoes dissociative chemisorption to form surface-bound ethyl groups [9] [17]. Temperature-programmed desorption experiments reveal that these surface species undergo β-hydride elimination at approximately 343°C, producing ethylene and hydrogen as desorption products [9].

Mechanistic studies of Si-H bond activation reveal that diethylsilane can interact with metal-thiolate complexes through cooperative activation pathways [15]. These investigations suggest that the Si-H bonds can be heterolytically cleaved through metal-ligand cooperation, forming silyl-thioruthenium hydride intermediates that demonstrate the versatile reactivity of the Si-H functionality.

Thermal Stability Parameters

Diethylsilane demonstrates reasonable thermal stability under normal handling conditions but undergoes decomposition at elevated temperatures through well-characterized pathways. The compound remains stable at its boiling point of 56°C and can be handled safely at moderate temperatures without significant decomposition [5] [6]. However, thermal decomposition becomes increasingly important at temperatures exceeding 300°C.

Computational studies on silane thermal decomposition mechanisms indicate that branched silanes like diethylsilane undergo initial decomposition through several competing pathways [18]. The primary mechanisms include 1,2-hydrogen shift reactions, hydrogen elimination processes, and homolytic dissociation reactions. At moderate temperatures, the predominant pathway involves 1,2-hydrogen shift followed by silylene insertion reactions [18].

The thermal stability of diethylsilane is influenced by its degree of branching compared to linear silane compounds. Research suggests that the apparent rates of thermal decomposition become dependent on the degree of branching, with more highly substituted silanes showing different decomposition kinetics [18]. At elevated temperatures approaching 650°C, homolytic dissociation becomes the rate-determining step for decomposition processes.

Studies on surface reactions of diethylsilane provide additional insights into thermal stability parameters. When adsorbed on germanium surfaces, diethylsilane shows thermal decomposition through β-hydride elimination of the ethyl groups at temperatures around 343°C [9]. This surface-mediated decomposition pathway provides a lower-temperature route for thermal breakdown compared to gas-phase decomposition mechanisms.

Historical Synthesis Routes

The development of synthetic methodologies for diethylsilane traces back to the early twentieth century, coinciding with the pioneering work in organosilicon chemistry. The first practical synthesis of organosilanes was accomplished through the Grignard reaction, establishing a foundation that remains relevant in contemporary synthetic approaches [1].

The earliest documented synthesis of diethylsilane employed the Grignard reaction methodology, wherein ethylmagnesium bromide was reacted with silicon tetrachloride in ethereal solution [1]. This approach, while groundbreaking for its time, suffered from significant limitations including poor selectivity and the formation of complex product mixtures. The reaction typically proceeded according to the general equation:

SiCl4 + 4 C2H5MgBr → (C2H5)4Si + 4 MgBrCl

However, achieving selective formation of diethylsilane from this reaction proved challenging due to the difficulty in controlling partial substitution [1].

A significant advancement in the 1940s involved the development of hydrogen-halogen exchange reactions [2]. This methodology utilized triethylsilane as a starting material, which was treated with diethyldichlorosilane in the presence of anhydrous aluminum chloride as a catalyst. The reaction proceeded with a yield of approximately 43 percent, although it generated considerable quantities of undesired byproducts including triethylchlorosilane and diethylchlorosilane [2].

The introduction of the direct process, also known as the Rochow-Müller synthesis, provided an alternative route for organosilane preparation during the same period [1]. This method involved the direct reaction of ethyl halides with silicon at elevated temperatures, typically in the presence of copper catalysts. While this approach offered advantages in terms of simplicity and direct incorporation of organic groups, it remained limited primarily to simple alkyl substituents and required specialized high-temperature equipment.

Hydrosilylation reactions emerged as another early synthetic strategy, involving the addition of diethylzinc to silicon hydride compounds . This methodology demonstrated the potential for incorporating ethyl groups directly onto silicon centers through addition reactions, although it required specialized organometallic precursors and controlled reaction conditions.

Contemporary Preparation Methods

Modern synthetic approaches to diethylsilane have evolved to emphasize efficiency, selectivity, and practical scalability. Contemporary methodologies focus primarily on reduction reactions of appropriate chlorosilane precursors, utilizing various hydride-based reducing agents under controlled conditions.

Reduction of Alkylchlorosilanes

The reduction of diethyldichlorosilane represents the most widely employed contemporary route to diethylsilane. This methodology capitalizes on the ready availability of chlorosilane starting materials and the predictable nature of hydride reduction reactions [2] [4].

The general reaction follows the stoichiometry:

(C2H5)2SiCl2 + 2 [H-] → (C2H5)2SiH2 + 2 Cl-

Various reducing agents have been successfully employed for this transformation, with lithium aluminum hydride demonstrating particular effectiveness. The reaction typically proceeds in ethereal solvents such as diethyl ether or 1,4-dioxane, with the chlorosilane being added slowly to a suspension of the reducing agent to maintain controlled reaction conditions [2].

Optimal reaction conditions involve maintaining temperatures between 0°C and 100°C, depending on the specific reducing agent employed. The slow addition methodology ensures that the reducing agent is never present in significant excess, promoting selective reduction while minimizing side reactions [5]. Yields typically range from 80 to 90 percent under optimized conditions [2] [6].

The reduction process has been extensively studied, with researchers demonstrating that the reaction proceeds rapidly and is relatively free from complicating side reactions when proper stoichiometry and addition protocols are followed [5]. The method has proven particularly valuable due to its reliability and the high purity of products obtainable through subsequent distillation.

Lithium Aluminum Hydride-Based Synthesis

Lithium aluminum hydride has emerged as the reducing agent of choice for diethylsilane synthesis due to its high reactivity and excellent selectivity for chlorosilane reduction [7] [8]. The methodology involves the careful addition of diethyldichlorosilane to a suspension of lithium aluminum hydride in an appropriate ethereal solvent [2].

The reaction mechanism involves nucleophilic attack by hydride ion on the silicon center, with displacement of chloride ions. The strong reducing power of lithium aluminum hydride enables efficient conversion of both chlorine substituents to hydrogen, yielding diethylsilane as the primary product [7] [8].

Typical experimental conditions employ freshly distilled ethereal solvents, with the reaction mixture maintained under an inert atmosphere to prevent oxidation of the sensitive hydride reagent [5]. Temperature control proves critical, with initial reactions conducted at 0°C to control the exothermic nature of the reduction, followed by gradual warming to complete the conversion [5].

The stoichiometry requires approximately 1.5 equivalents of lithium aluminum hydride per equivalent of diethyldichlorosilane, accounting for the reduction of both chlorine atoms. Reaction times typically range from 2 to 24 hours, depending on the scale and specific conditions employed [9] [5].

Work-up procedures involve careful quenching of excess reducing agent with water, followed by acid treatment to dissolve aluminum salts and facilitate product separation [5]. The diethylsilane product is typically isolated through fractional distillation, taking advantage of its relatively low boiling point of 56°C [10].

Lithium Hydride Reduction Pathways

Lithium hydride has been explored as an alternative reducing agent for diethylsilane synthesis, offering certain advantages in terms of cost and handling compared to lithium aluminum hydride [11] [12]. Recent research has demonstrated the effectiveness of lithium hydride for the reduction of chlorosilanes, particularly when employed in combination with appropriate solvents and reaction conditions [11].

The reduction mechanism with lithium hydride involves similar nucleophilic displacement reactions, although the kinetics and optimal conditions differ from those employed with lithium aluminum hydride. Lithium hydride reductions typically require higher temperatures and longer reaction times to achieve complete conversion [11].

Solvent selection proves critical for lithium hydride reductions, with tetrahydrofuran demonstrating particular effectiveness due to its ability to solvate lithium cations and facilitate the reduction process [11]. Reaction temperatures typically range from room temperature to 140°C, with higher temperatures promoting faster conversion rates [11].

The methodology has shown particular promise for scaling applications, as lithium hydride is generally less expensive and easier to handle than lithium aluminum hydride. However, the higher reaction temperatures and longer reaction times represent trade-offs that must be considered in process design [11].

Recent studies have demonstrated that lithium hydride can achieve quantitative conversion of diethyldichlorosilane to diethylsilane under optimized conditions, with reaction times of 16 to 24 hours typically required for complete conversion [11]. The method offers advantages in terms of reduced reagent costs and simplified work-up procedures, making it attractive for larger-scale applications.

Purification Techniques and Quality Assessment

The purification of diethylsilane and assessment of its quality require specialized techniques due to the compound's volatility, air sensitivity, and the critical purity requirements for its intended applications, particularly in chemical vapor deposition processes [13] [14].

Fractional distillation represents the primary purification method for diethylsilane, taking advantage of its distinctive boiling point of 56°C [10]. The distillation is typically conducted under carefully controlled conditions to prevent decomposition and ensure high purity of the final product. The process involves the use of efficient fractionating columns, often packed with appropriate materials to maximize separation efficiency [15].

Gas chromatography serves as the principal analytical method for purity assessment, providing detailed information about the chemical composition and the presence of trace impurities [13] [14]. Modern gas chromatographic analysis employs capillary columns with appropriate stationary phases, coupled with sensitive detection methods including mass spectrometry for compound identification and quantification [13].

The detection limits for gas chromatographic analysis of diethylsilane impurities typically range from parts per billion to parts per million levels, depending on the specific analytical setup and the nature of the impurities being detected [13] [14]. This sensitivity proves essential for applications requiring ultra-high purity materials, such as semiconductor fabrication processes.

Mass spectrometry analysis provides crucial information for impurity identification and quantification in diethylsilane samples [13] [14]. The technique employs electron ionization methods, generating characteristic fragmentation patterns that enable identification of trace components. The molecular ion peak for diethylsilane appears at m/z 88, with characteristic fragmentation patterns facilitating identification [16].

Temperature-programmed desorption techniques have been employed for characterizing the surface chemistry and reactivity of diethylsilane, particularly in the context of chemical vapor deposition applications [17]. These methods provide information about adsorption and desorption kinetics, surface coverage, and decomposition pathways that prove valuable for optimizing deposition processes.

Nuclear magnetic resonance spectroscopy, particularly proton NMR, serves as a powerful tool for structural confirmation and purity assessment [18] [19]. The technique provides characteristic signals for the silicon-hydrogen bonds (typically around 4.2 ppm) and the ethyl substituents (0.9-1.0 ppm region), enabling confirmation of molecular structure and assessment of purity [20].

Advanced techniques such as rotational spectroscopy have been employed for detailed conformational analysis of diethylsilane, revealing the presence of multiple conformers including gauche-gauche, trans-trans, and trans-gauche arrangements [18] [19]. This information proves valuable for understanding the molecular behavior and properties of the compound under various conditions.

Quality assessment protocols typically incorporate multiple analytical techniques to ensure comprehensive characterization of diethylsilane samples. These protocols address not only chemical purity but also physical properties such as moisture content, thermal stability, and trace metal contamination that could affect performance in sensitive applications [21].

UNII

T6EA843E4K

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (32.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (32.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (34.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (32.84%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

542-91-6

Wikipedia

Diethylsilane

General Manufacturing Information

Silane, diethyl-: ACTIVE

Dates

Last modified: 08-16-2023

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